1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine
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Overview
Description
1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to an ethanamine moiety
Mechanism of Action
Target of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, and hypoglycemic activity .
Mode of Action
It is known that tetrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Tetrazole derivatives are known to have a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromoacetophenone with sodium azide to form 3-(1H-1,2,3,4-tetrazol-1-yl)acetophenone. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and energetic materials.
Comparison with Similar Compounds
- 1-(1H-tetrazol-5-yl)-3-phenylpropan-1-amine
- 3-(1H-tetrazol-5-yl)aniline
- 1-(1H-tetrazol-5-yl)-2-phenylethan-1-amine
Uniqueness: 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine is unique due to its specific structure, which combines a tetrazole ring with a phenyl group and an ethanamine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(tetrazol-1-yl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7(10)8-3-2-4-9(5-8)14-6-11-12-13-14/h2-7H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADSVKGJGKLFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=NN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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